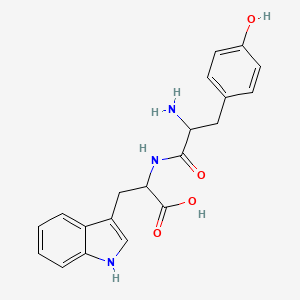
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a chloro group, a thiophene-2-carbonyl group, and a carboxylic acid group
Preparation Methods
The synthesis of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Thiophene-2-Carbonyl Group: This step often involves acylation reactions using thiophene-2-carbonyl chloride.
Formation of the Carboxylic Acid Group: This can be introduced through carboxylation reactions or by hydrolysis of ester intermediates.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving its functional groups.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved can vary depending on the specific application, but generally, the compound’s functional groups play a crucial role in its activity.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid include other benzofuran derivatives with different substituents. For example:
7-Benzoyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound has a benzoyl group instead of a thiophene-2-carbonyl group.
5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: This compound lacks the thiophene-2-carbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9ClO4S |
|---|---|
Molecular Weight |
308.7 g/mol |
IUPAC Name |
5-chloro-7-(thiophene-2-carbonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClO4S/c15-7-4-8-10(14(17)18)6-19-13(8)9(5-7)12(16)11-2-1-3-20-11/h1-5,10H,6H2,(H,17,18) |
InChI Key |
HZWMCIUQYJVIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)C(=O)C3=CC=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl {2-[(2-methylphenyl)amino]ethyl}carbamate](/img/structure/B13868282.png)
![2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile](/img/structure/B13868288.png)

![2-(4-aminophenyl)-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13868303.png)


![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)
![Methyl 4-[2-(1,3-thiazol-2-yl)propan-2-yl]benzoate](/img/structure/B13868335.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carbonitrile](/img/structure/B13868361.png)
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)



